6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
The compound “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “this compound”, is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine, including compounds structurally related to the chemical . These derivatives demonstrated antiproliferative activity against both endothelial and tumor cells, although they lost some activities inherent to their benzamidine-based precursors (Ilić et al., 2011).
Antimicrobial and Antioxidant Activity
Gilava et al. (2020) synthesized a series of compounds, including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, which demonstrated antimicrobial and antioxidant properties. These findings suggest potential applications in combating microbial infections and oxidative stress (Gilava et al., 2020).
Synthesis of Heterocyclic Compounds
A study by Haiza et al. (2000) focused on synthesizing various triazolo and pyrimidine derivatives, emphasizing the versatility of these compounds in chemical synthesis. This research underlines the potential of such compounds, including 6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide, in creating diverse molecular structures (Haiza et al., 2000).
Future Directions
The future directions for the research on 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibitMtb shikimate dehydrogenase , a key enzyme in the biosynthesis of chorismate, and c-Met kinase , a receptor tyrosine kinase that plays a role in cell growth and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the enzyme . For example, 1,2,4-triazolo derivatives inhibit Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate .
Biochemical Pathways
The compound likely affects the shikimate pathway by inhibiting Mtb shikimate dehydrogenase . This pathway is responsible for the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds . Inhibition of this pathway can disrupt these processes, potentially leading to the death of the organism.
Result of Action
Inhibition of mtb shikimate dehydrogenase could potentially lead to the death of the organism by disrupting the biosynthesis of essential aromatic compounds . Similarly, inhibition of c-Met kinase could potentially halt cell growth and differentiation, thereby inhibiting the progression of diseases such as cancer .
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O2/c1-16-28-29-22-12-11-20(30-31(16)22)18-7-9-19(10-8-18)27-24(32)21-13-23(26-15-25-21)33-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPJXMHUQZBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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